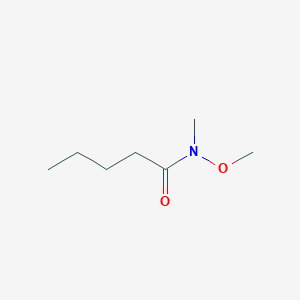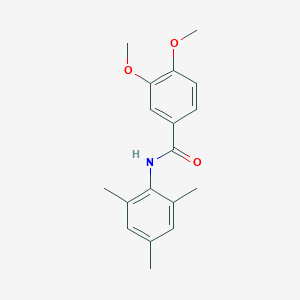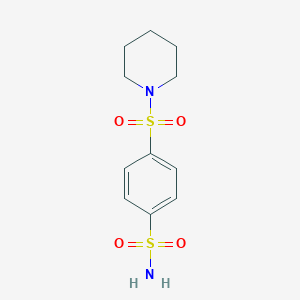
4-Piperidin-1-ylsulfonylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidin-1-ylsulfonylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as PSB-1115, this compound is a potent and selective inhibitor of the carbonic anhydrase IX (CAIX) enzyme, which is overexpressed in many types of cancers.
Mechanism Of Action
The mechanism of action of PSB-1115 involves the inhibition of the 4-Piperidin-1-ylsulfonylbenzenesulfonamide enzyme, which is involved in regulating the pH of cancer cells. 4-Piperidin-1-ylsulfonylbenzenesulfonamide helps cancer cells maintain an acidic environment, which promotes their growth and survival. By inhibiting 4-Piperidin-1-ylsulfonylbenzenesulfonamide, PSB-1115 disrupts this acidic environment and reduces the growth and metastasis of cancer cells.
Biochemical And Physiological Effects
Studies have shown that PSB-1115 has significant biochemical and physiological effects on cancer cells. Inhibition of 4-Piperidin-1-ylsulfonylbenzenesulfonamide by PSB-1115 leads to a decrease in extracellular acidification rate, which is essential for cancer cell survival. This decrease in acidification rate results in a decrease in cell proliferation and an increase in apoptosis. PSB-1115 has also been shown to inhibit the migration and invasion of cancer cells.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using PSB-1115 in lab experiments is its selectivity for the 4-Piperidin-1-ylsulfonylbenzenesulfonamide enzyme. This selectivity allows for specific targeting of cancer cells, reducing the risk of off-target effects. Additionally, PSB-1115 has been shown to have low toxicity, making it a safe candidate for cancer therapy. However, one limitation of PSB-1115 is its poor solubility, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the use of 4-Piperidin-1-ylsulfonylbenzenesulfonamide in scientific research. One potential application is in combination therapy with other cancer drugs. Studies have shown that PSB-1115 can enhance the efficacy of other cancer drugs, making it a promising candidate for combination therapy. Additionally, PSB-1115 has been shown to have potential applications in other fields such as imaging and diagnostic tools. Further research is needed to explore these potential applications fully.
Synthesis Methods
The synthesis of 4-Piperidin-1-ylsulfonylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of PSB-1115.
Scientific Research Applications
The primary application of 4-Piperidin-1-ylsulfonylbenzenesulfonamide is in the field of cancer research. As mentioned earlier, PSB-1115 is a selective inhibitor of the 4-Piperidin-1-ylsulfonylbenzenesulfonamide enzyme, which is highly expressed in many types of cancer cells. Inhibition of 4-Piperidin-1-ylsulfonylbenzenesulfonamide has been shown to reduce the growth and metastasis of cancer cells, making PSB-1115 a promising candidate for cancer therapy.
properties
CAS RN |
1150-21-6 |
|---|---|
Product Name |
4-Piperidin-1-ylsulfonylbenzenesulfonamide |
Molecular Formula |
C11H16N2O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) |
InChI Key |
XFVSMDADKPFRNT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Other CAS RN |
1150-21-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



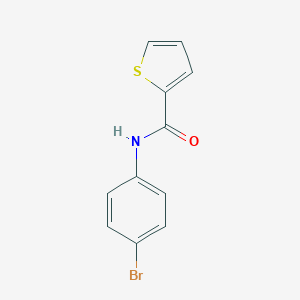
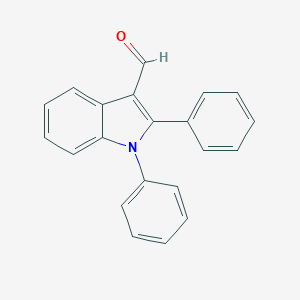
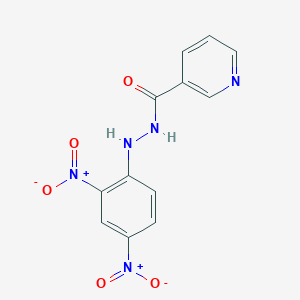
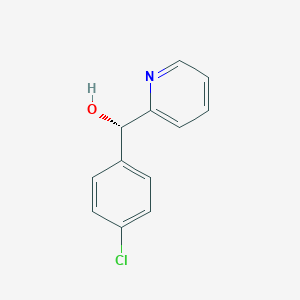
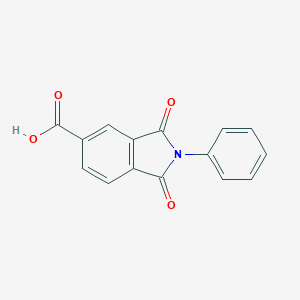
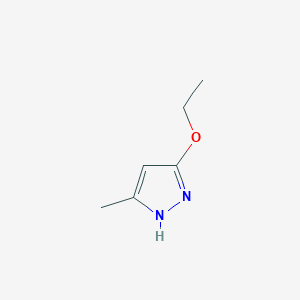
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
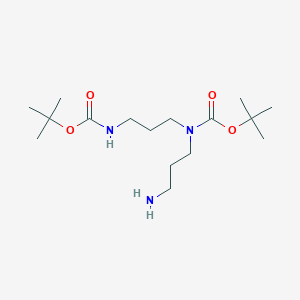
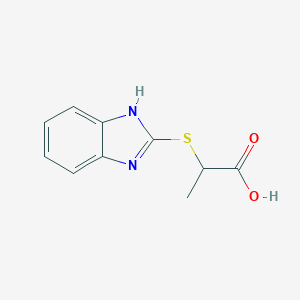
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
